

# Physical and chemical properties of 2,2'-Dichlorobenzophenone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2'-Dichlorobenzophenone

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## An In-depth Technical Guide to 2,2'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,2'-Dichlorobenzophenone** (CAS No. 5293-97-0). It is a key chemical intermediate in various synthetic processes. This document collates essential data, including physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. The information is presented to support research and development activities requiring this compound.

### Introduction

**2,2'-Dichlorobenzophenone** is a chlorinated aromatic ketone. Its structure features a central carbonyl group bonded to two phenyl rings, each substituted with a chlorine atom at the ortho position. This substitution pattern imparts specific reactivity and physical properties, making it a valuable precursor in the synthesis of more complex molecules in the pharmaceutical and chemical industries. While direct biological applications of **2,2'-dichlorobenzophenone** are not extensively documented, its role as a synthetic building block is of significant interest to the scientific community.

## Physicochemical Properties

The core physical and chemical properties of **2,2'-Dichlorobenzophenone** are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name        | bis(2-chlorophenyl)methanone  | [1][2]       |
| Synonyms          | Methanone, bis(2-chlorophenyl)-   | [1][2]       |
| CAS Number        | 5293-97-0   | [1][2]       |
| Molecular Formula | C <sub>13</sub> H <sub>8</sub> Cl <sub>2</sub> O  | [1][2]       |
| Molecular Weight  | 251.11 g/mol  | [1]          |
| Appearance        | White to off-white crystals or crystalline powder   | [2]          |
| Melting Point     | 48.0 - 54.0 °C  | [2]          |
| Boiling Point     | Data not readily available  |              |
| Solubility        | Expected to be soluble in organic solvents like chloroform and methanol, and poorly soluble in water. | [3]          |

## Spectral Data

The structural characterization of **2,2'-Dichlorobenzophenone** is typically achieved through various spectroscopic techniques. While specific peak assignments are dependent on the acquisition conditions, the following provides an overview of the expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically  $\delta$  7.0-8.0 ppm) due to the coupling of the protons on the two phenyl rings.

The ortho-chloro substituents will influence the chemical shifts of the adjacent protons.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (expected in the  $\delta$  190-200 ppm region) and the aromatic carbons.[4] Due to the chlorine substitution, the chemical shifts of the carbons in the phenyl rings will be affected, with the carbon atoms bonded to chlorine showing characteristic shifts.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,2'-Dichlorobenzophenone** is characterized by several key absorption bands that correspond to its functional groups.[1]

| Wavenumber ( $\text{cm}^{-1}$ ) | Assignment                          |
|---------------------------------|-------------------------------------|
| ~1650-1670                      | C=O (carbonyl) stretching vibration |
| ~3000-3100                      | Aromatic C-H stretching             |
| ~1450-1600                      | Aromatic C=C ring stretching        |
| ~750-800                        | C-Cl stretching                     |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of **2,2'-Dichlorobenzophenone** will show a molecular ion peak ( $\text{M}^+$ ) corresponding to its molecular weight.[1] Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.[5] The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

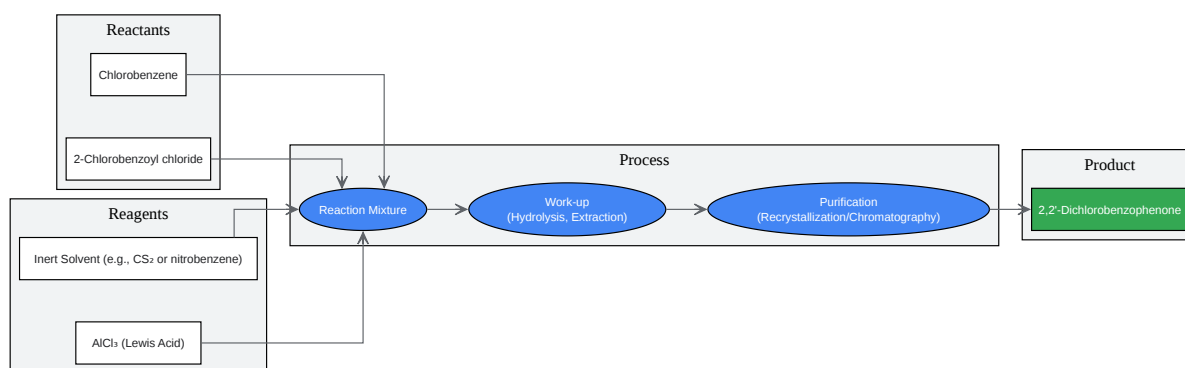
## Experimental Protocols: Synthesis

A common and effective method for the synthesis of **2,2'-Dichlorobenzophenone** is the Friedel-Crafts acylation.[6][7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

## Proposed Synthesis of 2,2'-Dichlorobenzophenone via Friedel-Crafts Acylation

This protocol describes a plausible method for the synthesis of **2,2'-Dichlorobenzophenone**.

Reaction Scheme:



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Caption: Proposed workflow for the synthesis of **2,2'-Dichlorobenzophenone**.

Materials:

- 2-Chlorobenzoyl chloride
- Chlorobenzene
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)

- Anhydrous carbon disulfide ( $\text{CS}_2$ ) or nitrobenzene (solvent)
- Ice
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
- Ethanol or other suitable solvent for recrystallization

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb  $\text{HCl}$  gas), add chlorobenzene and the inert solvent (e.g., carbon disulfide).
- **Catalyst Addition:** Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.
- **Acylation Agent Addition:** Slowly add 2-chlorobenzoyl chloride from the dropping funnel to the stirred suspension. The rate of addition should be controlled to maintain the reaction temperature.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat under reflux until the reaction is complete (monitored by TLC).
- **Work-up:** Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

- **Washing:** Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with water again.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

## Biological and Toxicological Information

Currently, there is limited publicly available information on the specific biological activities or signaling pathways directly involving **2,2'-Dichlorobenzophenone**. Its primary significance in the life sciences is as an intermediate in the synthesis of other biologically active molecules.

In terms of safety, it is classified as causing skin irritation and serious eye irritation.<sup>[1]</sup> Appropriate personal protective equipment should be used when handling this compound.

## Conclusion

**2,2'-Dichlorobenzophenone** is a well-characterized chemical compound with established physical and spectral properties. Its synthesis via Friedel-Crafts acylation is a standard and adaptable method. While not directly bioactive, its utility as a synthetic intermediate makes it a compound of interest for researchers in organic synthesis and drug discovery. This guide provides a foundational set of data and protocols to facilitate its use in a research and development setting.

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- To cite this document: BenchChem. [Physical and chemical properties of 2,2'-Dichlorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330681#physical-and-chemical-properties-of-2-2-dichlorobenzophenone]

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